molecular formula C21H20N6OS B2654437 N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide CAS No. 895100-22-8

N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2654437
CAS No.: 895100-22-8
M. Wt: 404.49
InChI Key: LHOVONBDODWBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide: is a complex organic compound that features a unique combination of triazole, thiadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a benzoyl chloride derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in any derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology and Medicine

In medicinal chemistry, N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has potential applications as a pharmacophore in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule, which can confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13(2)15-9-11-17(12-10-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOVONBDODWBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.